Bis(2,4,6-trichlorophenyl) malonate

Vue d'ensemble

Description

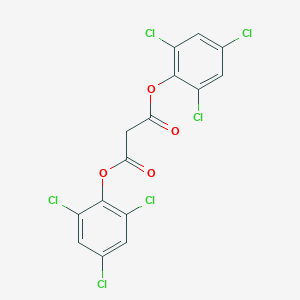

Bis(2,4,6-trichlorophenyl) malonate is a chemical compound with the molecular formula C15H6Cl6O4 . It is used in the synthesis of pyrimidinones .

Synthesis Analysis

The synthesis process of bis(2,4,6-trichlorophenyl) malonate is usually carried out using malonic acid as a starting material. Malonic acid, oxalyl chloride, and 2,4,6-trichlorophenol are combined and stirred at room temperature. After adding a drop of DMF and stirring until the mixture becomes clear, the reaction solution is stirred at room temperature overnight .Molecular Structure Analysis

The molecular structure of Bis(2,4,6-trichlorophenyl) malonate consists of a total of 32 bonds. There are 26 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 esters (aliphatic) .Chemical Reactions Analysis

Bis(2,4,6-trichlorophenyl) malonate is used in cyclocondensation reactions with 1,3-dinucleophiles to give six-membered heterocycles .Physical And Chemical Properties Analysis

Bis(2,4,6-trichlorophenyl) malonate has an average mass of 462.924 Da and a monoisotopic mass of 459.839722 Da .Applications De Recherche Scientifique

Crystallography

Bis(2,4,6-trichlorophenyl) malonate has been studied for its crystal structure, which is significant in understanding its chemical behavior and potential as a building block in materials science. The compound crystallizes in a monoclinic system with specific cell parameters, and its crystal structure has been determined . This information is crucial for researchers who are looking to synthesize new materials with desired properties.

Organic Synthesis

This compound serves as a reagent in organic synthesis, particularly in the synthesis of pyrimidinones, which are important in pharmaceuticals and agrochemicals. The improved synthesis route using bis(2,4,6-trichlorophenyl) malonate offers a more efficient pathway for creating these valuable compounds .

Cyclocondensation Reactions

In the field of organic chemistry, bis(2,4,6-trichlorophenyl) malonate is used for cyclocondensation reactions with 1,3-dinucleophiles to produce six-membered heterocycles . These heterocycles are significant in the development of various pharmaceuticals and can lead to the discovery of new drugs.

Pesticide and Insecticide Synthesis

The compound is utilized in the synthesis of other organic compounds, including pesticides and insecticides. Its role as an intermediate in these syntheses highlights its importance in the agricultural sector, where it contributes to the development of new products for pest control .

Dye Manufacturing

Bis(2,4,6-trichlorophenyl) malonate is also involved in the production of dyes. The chemical properties of this compound make it suitable for creating dyes with specific characteristics for use in various industries .

Material Science

The thermal stability and decomposition properties of derivatives of bis(2,4,6-trichlorophenyl) malonate are of interest in material science. Understanding these properties can lead to the development of materials with improved stability for use in high-temperature environments .

Photovoltaic Materials

Research into the optical properties of bis(2,4,6-trichlorophenyl) malonate-related compounds can lead to advancements in photovoltaic materials. These materials are essential for the development of solar cells and improving the efficiency of solar energy conversion .

Safety and Hazards

Mécanisme D'action

Target of Action

Bis(2,4,6-trichlorophenyl) malonate is a chemical compound that has been studied for its potential applications in various fields . It’s important to note that the targets of a compound can vary depending on the context of its use, such as the type of cells or organisms it interacts with, and the specific conditions under which it is applied.

Mode of Action

The compound’s structure suggests that it might interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects

Biochemical Pathways

Given its potential as a novel orally active inhibitor of hle , it may be involved in the regulation of inflammatory responses

Pharmacokinetics

Its physical and chemical properties, such as its molecular weight (462924), density (16±01 g/cm3), and boiling point (5596±500 °C at 760 mmHg) , may influence its bioavailability and pharmacokinetic behavior.

Result of Action

Given its potential as a novel orally active inhibitor of hle , it may exert anti-inflammatory effects by inhibiting the activity of HLE, an enzyme involved in the inflammatory response

Action Environment

The action of Bis(2,4,6-trichlorophenyl) malonate can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, pH, and the presence of other substances . Moreover, its handling and storage require specific conditions, such as being kept in closed vessels and refrigerated , to maintain its stability and efficacy.

Propriétés

IUPAC Name |

bis(2,4,6-trichlorophenyl) propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H6Cl6O4/c16-6-1-8(18)14(9(19)2-6)24-12(22)5-13(23)25-15-10(20)3-7(17)4-11(15)21/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPCGKBOSFOHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC(=O)CC(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H6Cl6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382652 | |

| Record name | Bis(2,4,6-trichlorophenyl) propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2,4,6-trichlorophenyl) malonate | |

CAS RN |

15781-70-1 | |

| Record name | Bis(2,4,6-trichlorophenyl) propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis(2,4,6-trichlorophenyl) propanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes bis(2,4,6-trichlorophenyl) malonate particularly useful in chemical synthesis?

A1: Bis(2,4,6-trichlorophenyl) malonate, often referred to as a “magic malonate,” demonstrates high reactivity towards various 1,3-dinucleophiles. This reactivity makes it a valuable reagent for cyclocondensation reactions, leading to the formation of six-membered heterocycles. []

Q2: Can you provide examples of heterocyclic systems synthesized using bis(2,4,6-trichlorophenyl) malonate?

A2: This reagent has proven successful in synthesizing diverse heterocycles, including:

- Pyrimido[1,2‐a]pyrimidin-4-ones: This class of compounds was efficiently synthesized by reacting bis(2,4,6-trichlorophenyl) malonate with 2-aminopyrimidine and its derivatives. []

- Mesoionic xanthine analogs: Derivatives of mesoionic imidazo[1,2-α]pyrimidine-5,7-dione and 1,2,4-triazolo[1,5-α]pyrimidine-5,7-dione were synthesized using bis(2,4,6-trichlorophenyl) malonate as a key building block. []

- Tetrazolo[1,5‐α]pyrimidines: Bis(2,4,6-trichlorophenyl) malonate reacts with 5-aminotetrazole to yield tetrazolo[1,5‐α]pyrimidines, highlighting its versatility in constructing different heterocyclic frameworks. []

- 1H-Pyrido[l,2-a]quinazolines: This class of compounds was synthesized by reacting monosubstituted bis(2,4,6-trichlorophenyl) malonates with 3-aryl-3,4-dihydro-2-methyl-4-quinazolinones. []

- Triazaphenalene betaines: Bis(2,4,6-trichlorophenyl) malonate was used in the synthesis of mesomeric triazaphenalene betaines, demonstrating its utility in preparing compounds with potential material science applications. []

Q3: Are there any alternative reagents to bis(2,4,6-trichlorophenyl) malonate for similar cyclocondensation reactions?

A3: Yes, other malonate derivatives can be employed for cyclocondensation reactions, including:

- Diethyl malonates: These are more commonly used but may exhibit lower reactivity compared to bis(2,4,6-trichlorophenyl) malonate. [, ]

- (Chlorocarbonyl)ketenes: These reagents offer an alternative approach but might require different reaction conditions. []

Q4: Is there structural information available for bis(2,4,6-trichlorophenyl) malonate?

A4: Yes, the crystal structure of bis(2,4,6-trichlorophenyl) malonate has been determined. It crystallizes in the monoclinic crystal system, space group Cc, with specific lattice parameters: a = 12.0980(11) Å, b = 10.0628(9) Å, c = 15.1518(14) Å, and β = 104.231(1)°. []

Q5: What about the compound's molecular formula and weight?

A5: Bis(2,4,6-trichlorophenyl) malonate has the molecular formula C15H6Cl6O4 and a molecular weight of 472.88 g/mol. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane](/img/structure/B101055.png)